Phylloseptin-J7
Description
Phylloseptin-J7 is a cationic α-helical antimicrobial peptide (AMP) isolated from the skin secretions of the South American hylid frog Phyllomedusa jandaia. It belongs to the phylloseptin family, which is characterized by a linear structure of 19–27 amino acid residues, a conserved N-terminal domain, and a variable C-terminal region . The peptide exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans), with minimal inhibitory concentrations (MICs) ranging from 2–32 µM . Its mechanism of action involves disrupting microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to pore formation and cell lysis . Unlike many conventional antibiotics, this compound demonstrates low propensity for inducing bacterial resistance, making it a promising candidate for therapeutic development .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FLSLIPHAISAISAIADHL |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Properties
Phylloseptin-J7 shares structural homology with other amphibian AMPs but exhibits distinct functional variations. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of this compound with Selected AMPs
| Peptide | Source | Length (AA) | Net Charge | Key Structural Motifs | MIC Range (µM) | Hemolytic Activity (HC50, µM) |
|---|---|---|---|---|---|---|
| This compound | Phyllomedusa jandaia | 19 | +3 | α-helix, GXXXG motif | 2–32 (bacteria) | >128 (human RBCs) |
| Dermaseptin-S1 | Phyllomedusa sauvagii | 34 | +5 | Amphipathic α-helix, Lys-rich | 1–16 (bacteria) | 64 |
| Temporin-LTa | Litoria aurea | 13 | +2 | β-sheet, hydrophobic C-terminus | 8–64 (Gram-positive) | 32 |
| Magainin-2 | Xenopus laevis | 23 | +4 | α-helix, hinge region | 4–16 (bacteria) | 256 |
Key Observations :
- Length and Charge : this compound (19 AA, +3) is shorter and less cationic than Dermaseptin-S1 (+5) but more selective than Temporin-LTa (+2), which has higher hemolytic activity .
- Structural Motifs : The GXXXG motif in this compound stabilizes helix-helix interactions, enhancing membrane penetration without excessive hydrophobicity .
- Selectivity : this compound’s high HC50 (>128 µM) indicates superior selectivity for microbial over mammalian membranes compared to Temporin-LTa (HC50 = 32 µM) .
Antimicrobial Efficacy
This compound demonstrates comparable or superior efficacy to synthetic AMP analogs under physiological conditions:
Table 2: Activity Against Multidrug-Resistant Pathogens
| Pathogen | This compound (MIC, µM) | Dermaseptin-S1 (MIC, µM) | LL-37 (MIC, µM) |
|---|---|---|---|
| MRSA | 8 | 4 | 16 |
| Pseudomonas aeruginosa | 16 | 32 | 64 |
| Candida auris | 32 | 64 | >128 |
Research Findings :
- Synergy with Antibiotics: this compound reduces ciprofloxacin MICs against P.
- Salt Sensitivity : Unlike Magainin-2, this compound retains activity in high-salt environments (150 mM NaCl), likely due to its optimized charge-to-hydrophobicity ratio .
Mechanisms of Action and Resistance
While most AMPs disrupt membranes via carpet or barrel-stave models, this compound adopts a toroidal pore mechanism, recruiting phospholipid headgroups to stabilize transient defects . aureus after 30 generations. In contrast, E. coli develops mild resistance (4-fold MIC increase) to Temporin-LTa under similar conditions .
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